An In-depth Technical Guide to Ditetradecyl Sebacate: Structure, Properties, and Applications
An In-depth Technical Guide to Ditetradecyl Sebacate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditetradecyl sebacate is a diester of sebacic acid and tetradecanol. As a long-chain fatty acid ester, it possesses properties that make it of interest in various industrial and research applications, particularly where a hydrophobic, biocompatible, and biodegradable material is required. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of ditetradecyl sebacate, with a focus on its relevance to the fields of materials science and drug development. While direct experimental data for ditetradecyl sebacate is limited in publicly accessible literature, this guide extrapolates information from closely related long-chain dialkyl sebacates and the broader class of fatty acid esters to provide a robust technical profile.
Chemical Structure and Identification
Ditetradecyl sebacate consists of a central sebacic acid backbone, which is a C10 dicarboxylic acid, esterified with two C14 tetradecyl alcohol chains at its carboxyl groups.
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IUPAC Name: Ditetradecyl decanedioate
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Chemical Formula: C38H74O4
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Molecular Weight: 627.00 g/mol
The molecular structure is characterized by a long, flexible, and nonpolar aliphatic chain, rendering the molecule highly hydrophobic.
Physicochemical Properties
Quantitative data for ditetradecyl sebacate is not widely reported. The following table summarizes estimated and known properties based on the behavior of homologous long-chain diesters and fatty acid esters.
| Property | Value/Description | Citation/Basis for Estimation |
| Appearance | Waxy solid at room temperature. | Inferred from the melting points of similar long-chain esters. |
| Melting Point | Estimated to be in the range of 50-70 °C. | Long-chain saturated fatty acids and their esters are typically solids at room temperature with melting points that increase with chain length. |
| Boiling Point | > 400 °C (at atmospheric pressure, with decomposition). | High molecular weight esters have very high boiling points and tend to decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated solvents. | Esters are more polar than ethers but less polar than alcohols. Their solubility is dictated by the long, nonpolar alkyl chains.[1] |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 10. | The high number of carbon atoms suggests extreme lipophilicity. |
| Density | Approximately 0.9 - 1.0 g/cm³ at room temperature. | Based on the densities of similar long-chain esters. |
Synthesis
A general and scalable method for the synthesis of long-chain dialkyl sebacates like ditetradecyl sebacate is through Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Experimental Protocol: Synthesis of Ditetradecyl Sebacate
This protocol is adapted from established methods for the synthesis of similar diesters, such as dioctyl sebacate.[2][3]
Materials:
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Sebacic acid (1.0 mol)
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Tetradecanol (2.2 mol, slight excess to drive the reaction to completion)
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Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like an ion-exchange resin, 0.05 mol)
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Toluene (as a solvent to facilitate azeotropic removal of water)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate or sodium sulfate
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Activated carbon
Procedure:
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Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer. The flask is charged with sebacic acid, tetradecanol, the acid catalyst, and toluene.
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Esterification: The reaction mixture is heated to reflux (typically 110-140 °C). The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by periodically taking samples and analyzing the acid value of the mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is below a target threshold.
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Work-up:
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The reaction mixture is cooled to room temperature.
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The catalyst is neutralized. If a soluble acid catalyst was used, the mixture is washed with a 5% sodium bicarbonate solution, followed by water, until the aqueous layer is neutral. If a solid catalyst was used, it is removed by filtration.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
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The solvent (toluene) is removed under reduced pressure using a rotary evaporator.
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Purification:
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The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and byproducts.
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For color removal, the product can be treated with activated carbon followed by filtration.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of ditetradecyl sebacate via Fischer esterification.
Potential Applications in Drug Development
Long-chain fatty acid esters are generally recognized for their biocompatibility and biodegradability, making them suitable for various pharmaceutical applications. While specific studies on ditetradecyl sebacate are lacking, its properties suggest potential uses in the following areas:
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Excipient in Formulations: Due to its high lipophilicity and waxy nature, it could serve as a lipidic excipient in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) for the controlled release of hydrophobic drugs.[4][5]
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Component of Topical Formulations: Its oily and hydrophobic characteristics make it a potential component in ointments, creams, and transdermal patches, where it could act as a penetration enhancer or as part of the vehicle matrix.
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Biomaterial Scaffold Component: Polyesters based on sebacic acid, such as poly(glycerol sebacate), have been extensively studied for tissue engineering applications.[6][7] While not a polymer, ditetradecyl sebacate could be explored as a plasticizer or a hydrophobic component in biodegradable polymer blends for medical devices and scaffolds.
Biological Relevance and Signaling Pathways
Fatty acids and their derivatives are integral to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules.[8][9] Long-chain fatty acid esters can be metabolized in the body to release the constituent fatty acids and alcohols, which can then enter various metabolic pathways.
While there is no direct evidence of ditetradecyl sebacate being involved in specific signaling pathways, fatty acids in general are precursors to a wide range of signaling molecules (e.g., eicosanoids) and can modulate the activity of various receptors and enzymes. The general role of lipids in cellular signaling provides a context for the potential biological interactions of ditetradecyl sebacate and its metabolites.
Generalized Lipid Signaling Pathway
Caption: A generalized diagram of a lipid signaling pathway involving fatty acid metabolites.
Conclusion
Ditetradecyl sebacate is a long-chain diester with significant potential in materials science and pharmaceutical applications due to its hydrophobicity, biocompatibility, and biodegradability. Although specific experimental data for this compound is not abundant, its properties and behavior can be reliably inferred from related compounds. The synthetic route via Fischer esterification is straightforward and scalable. Further research into the specific properties and applications of ditetradecyl sebacate, particularly in the area of drug delivery and biomaterials, is warranted. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this and similar long-chain fatty acid esters.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(glycerol sebacate) nanoparticles for ocular delivery of sunitinib: physicochemical, cytotoxic and allergic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(glycerol sebacate) copolymer seeded with mesenchymal stem cells and growth differentiation factor 5-loaded nanoparticles for full-thickness cartilage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
